molecular formula C22H16N4O3S3 B11095189 (2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11095189
M. Wt: 480.6 g/mol
InChI Key: PZJQRVXPEZTVTB-ARHRGINZSA-N
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Description

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, such as nitrogen, oxygen, or sulfur. The compound contains multiple fused rings, including benzothiazole and thiazole moieties, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves multiple steps, starting from readily available precursors. The synthetic route typically includes the formation of the benzothiazole and thiazole rings, followed by their fusion to form the final compound. Common reagents used in these reactions include acid chlorides, mercaptoaniline, and various catalysts to facilitate the ring-forming reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, the compound is studied for its potential therapeutic applications, including drug development for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar compounds to 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE include other benzothiazole and thiazole derivatives. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:

The uniqueness of 2-{5-[5-METHOXY-3-METHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDEN]-3-METHYL-4-OXO-1,3-THIAZOLAN-2-YLIDEN}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of fused rings and substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16N4O3S3

Molecular Weight

480.6 g/mol

IUPAC Name

(2E)-2-[(5Z)-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H16N4O3S3/c1-24-14-10-11(29-3)8-9-15(14)30-20(24)16-18(27)25(2)21(31-16)17-19(28)26-13-7-5-4-6-12(13)23-22(26)32-17/h4-10H,1-3H3/b20-16-,21-17+

InChI Key

PZJQRVXPEZTVTB-ARHRGINZSA-N

Isomeric SMILES

CN\1C2=C(C=CC(=C2)OC)S/C1=C\3/C(=O)N(/C(=C\4/C(=O)N5C6=CC=CC=C6N=C5S4)/S3)C

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)SC1=C3C(=O)N(C(=C4C(=O)N5C6=CC=CC=C6N=C5S4)S3)C

Origin of Product

United States

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